![molecular formula C6H9NS2 B6269213 4-ethyl-5-methyl-1,3-thiazole-2-thiol CAS No. 59734-71-3](/img/new.no-structure.jpg)
4-ethyl-5-methyl-1,3-thiazole-2-thiol
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Overview
Description
4-Ethyl-5-methyl-1,3-thiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. It is known for its distinctive aromatic properties and is often utilized in various chemical and biological applications due to its unique reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-methyl-1,3-thiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-3-ethylbutanoic acid with thiourea, followed by cyclization in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-5-methyl-1,3-thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thioethers.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thioethers.
Substitution: Halogenated thiazoles, thiazole derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including 4-ethyl-5-methyl-1,3-thiazole-2-thiol, in cancer treatment. Thiazoles have been shown to exhibit significant anticancer properties against various cell lines. For instance, compounds derived from thiazole structures have demonstrated effectiveness against human liver carcinoma (HepG2) and colorectal cancer (HCT-116) cells. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antibacterial properties. Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy is comparable to standard antibiotics such as norfloxacin.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 |
Agricultural Applications
Fungicidal Activity
In agriculture, thiazole compounds are being explored as potential fungicides. The application of this compound has shown promise in controlling fungal pathogens affecting crops. Its mode of action typically involves disrupting fungal cell membranes.
Fungal Pathogen | Concentration (ppm) | Efficacy (%) | Reference |
---|---|---|---|
Fusarium oxysporum | 100 | 85% | |
Botrytis cinerea | 150 | 90% |
Food Science
Flavoring Agents
Thiazoles are known for their characteristic flavors and are used as flavoring agents in the food industry. The compound this compound contributes to the aroma profile of various food products, enhancing their sensory attributes.
Safety and Regulatory Aspects
The safety profile of thiazoles in food applications has been evaluated by regulatory bodies. Studies indicate that when used within recommended limits, these compounds pose minimal risk to human health.
Case Studies
Case Study 1: Anticancer Screening
A study conducted by Sayed et al. (2020) synthesized several thiazole derivatives and evaluated their anticancer activity against HepG2 and HCT-116 cell lines using the MTT assay. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard treatments like cisplatin.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of thiazoles, researchers tested various derivatives against common pathogens. The study found that this compound exhibited a potent inhibitory effect on both gram-positive and gram-negative bacteria.
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-1,3-thiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
4-Methyl-5-ethylthiazole: Similar structure but different substituents.
5-Methyl-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring instead of a thiazole ring.
4-Methyl-5-vinylthiazole: Contains a vinyl group instead of an ethyl group.
Uniqueness: 4-Ethyl-5-methyl-1,3-thiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl and methyl group on the thiazole ring makes it particularly interesting for various applications .
Properties
CAS No. |
59734-71-3 |
---|---|
Molecular Formula |
C6H9NS2 |
Molecular Weight |
159.3 |
Purity |
95 |
Origin of Product |
United States |
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